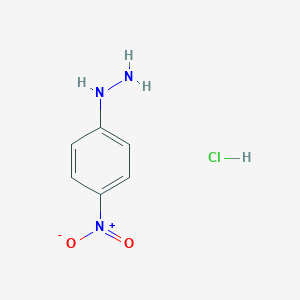

4-Nitrophenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Phenylhydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWXDCOPVYATOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883520 | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-99-7 | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrophenylhydrazine hydrochloride chemical properties and structure

An In-depth Technical Guide to 4-Nitrophenylhydrazine (B89600) Hydrochloride: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-nitrophenylhydrazine hydrochloride (CAS No. 636-99-7), a crucial reagent in organic synthesis and analytical chemistry. The document details its chemical and physical properties, structure, synthesis, key reactions, and safety protocols, presenting quantitative data in structured tables and illustrating complex processes with clear diagrams.

Chemical Structure and Identification

This compound is an organic compound belonging to the class of aromatic hydrazines.[1] Its structure consists of a phenyl ring substituted with both a nitro group (-NO₂) and a hydrazine (B178648) group (-NHNH₂), and it is supplied as a hydrochloride salt for improved stability and solubility.[1] The electron-withdrawing nature of the para-positioned nitro group significantly influences the reactivity of the hydrazine moiety.

The IUPAC name for the compound is (4-nitrophenyl)hydrazine;hydrochloride.[2]

Caption: Structure of this compound.

Physicochemical Properties

This compound appears as a yellow to orange crystalline solid or powder.[1][3] It is generally odorless or may have a faint characteristic odor.[1] The compound's key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 636-99-7 | [1][2][4][5] |

| Molecular Formula | C₆H₈ClN₃O₂ | [1][2][4][5][6] |

| Molecular Weight | 189.60 g/mol | [1][2][4][6] |

| Appearance | Yellow to orange crystalline powder/solid | [1][3] |

| Melting Point | >200 °C[3]; 212 °C (decomposes)[4][7]; 200-204 °C[8] | [3][4][7][8] |

| Solubility | Soluble in water and methanol. | [1][3] |

| Stability | Stable under normal temperatures and pressures.[4] Sensitive to light, air, and moisture.[9] | [4][9] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and hydrazine protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following peaks:

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 8.41 | s | 1H (NH) | [6] |

| 7.98 | d | 2H (Aromatic protons ortho to -NO₂) | [6] |

| 6.78 | d | 2H (Aromatic protons ortho to -NHNH₂) | [6] |

| 4.49 | s | 2H (NH₂) | [6] |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Data is available from the Coblentz Society collection, typically showing characteristic absorptions for N-H stretching (hydrazine), C-H stretching (aromatic), N=O stretching (nitro group), and C=C stretching (aromatic ring).[5]

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves a two-step process starting from 4-nitroaniline (B120555): diazotization followed by reduction.[10]

Synthesis from 4-Nitroaniline

Step 1: Diazotization of 4-Nitroaniline 4-nitroaniline is dissolved in concentrated hydrochloric acid and cooled to 0°C in an ice bath.[6][11] A solution of sodium nitrite (B80452) (NaNO₂) in water is then added dropwise while maintaining the low temperature.[6][11] This reaction converts the primary aromatic amine into a diazonium salt.

Step 2: Reduction of the Diazonium Salt A pre-cooled solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, is slowly added to the diazonium salt mixture.[6][11] The reaction is stirred for a couple of hours at 0°C, during which the diazonium group is reduced to a hydrazine.[6] The product, this compound, precipitates as a yellow-orange solid.[6]

Step 3: Purification The precipitate is collected by filtration and washed thoroughly with ice-cold water until the filtrate is neutral.[6] The final product is then dried under a vacuum.[6]

Caption: Workflow for the synthesis of 4-nitrophenylhydrazine HCl.

Chemical Reactions and Applications

Reaction with Carbonyl Compounds

A primary application of 4-nitrophenylhydrazine is its reaction with aldehydes and ketones to form highly crystalline, colored derivatives known as 4-nitrophenylhydrazones.[10] This reaction is a classic example of nucleophilic addition-elimination. The resulting hydrazones are often used for the detection, quantification, and characterization of carbonyl compounds in analytical chemistry.[1]

Caption: Mechanism for 4-Nitrophenylhydrazone formation.

Intermediate in Organic Synthesis

This compound is a valuable intermediate in the pharmaceutical industry for synthesizing various heterocyclic compounds.[1] It is a key building block for preparing pyrazole (B372694) and indole (B1671886) scaffolds, which are common core structures in many drug molecules.[1] Its role as a potent condensation agent facilitates the formation of new carbon-nitrogen bonds, which is crucial for constructing complex molecular architectures. There is also research interest in its potential anticancer activity.[11][12]

Safety and Handling

This compound is considered a potentially hazardous chemical and must be handled with appropriate safety precautions.[1]

-

General Handling : Wash hands thoroughly after handling. Use in a well-ventilated area and minimize dust generation. Avoid contact with eyes, skin, and clothing, and prevent ingestion and inhalation.[4][13]

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents.[4][13]

-

First Aid :

-

Eyes : Flush with plenty of water for at least 15 minutes and seek immediate medical attention.[4]

-

Skin : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4]

-

Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical aid.[4][13]

-

Ingestion : If the victim is conscious, give 2-4 cupfuls of milk or water. Do not give anything by mouth to an unconscious person. Get medical aid immediately.[4][13]

-

-

Stability and Reactivity : The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4] Thermal decomposition may produce irritating and toxic gases.[4]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H8ClN3O2 | CID 5463401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 4. This compound (636-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Nitrophenylhydrazine | 100-16-3 [chemicalbook.com]

- 8. This compound 99%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. labproinc.com [labproinc.com]

- 10. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 11. This compound | 636-99-7 [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to 4-Nitrophenylhydrazine Hydrochloride for Researchers

This technical guide provides an in-depth overview of 4-Nitrophenylhydrazine (B89600) hydrochloride, a versatile reagent with significant applications in chemical synthesis and analysis. Tailored for researchers, scientists, and professionals in drug development, this document covers its core chemical properties, detailed experimental protocols, and insights into its biological relevance.

Core Chemical Properties

4-Nitrophenylhydrazine hydrochloride is a nitro-substituted aryl hydrazine (B178648).[1] It is commonly utilized as a reagent in various chemical reactions, particularly for the derivatization of aldehydes and ketones.[2][3]

| Property | Value | Source |

| CAS Number | 636-99-7 | [1][4][5][6][7] |

| Molecular Formula | C₆H₈ClN₃O₂ | [4][6][7][8] |

| Molecular Weight | 189.60 g/mol | [1][4][6][8][9] |

| Appearance | Light yellow to orange powder/crystals | [5][10] |

| Synonyms | p-Nitrophenylhydrazine HCl, 4-Hydrazinonitrobenzene hydrochloride | [1][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established laboratory procedure. The most common method involves the diazotization of 4-nitroaniline (B120555) followed by reduction.[9]

Protocol 1: Synthesis from 4-Nitroaniline

This protocol details the synthesis of this compound from 4-nitroaniline using stannous chloride as the reducing agent.[1][8][9]

Materials:

-

4-nitroaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Stannous chloride (SnCl₂)

-

Deionized water

-

Ice bath

Procedure:

-

Diazotization: Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated HCl (2 mL) and cool the solution to 0°C in an ice bath.[1][8]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (717 mg, 10.4 mmol in 4 mL of water) to the mixture while stirring continuously for 1 hour at 0°C.[1][8]

-

Reduction: In a separate flask, prepare a pre-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated HCl (2 mL).[1][8]

-

Slowly add the stannous chloride solution to the diazonium salt mixture. Continue stirring at 0°C for 2 hours.[1][8]

-

Isolation: Collect the resulting yellow-orange precipitate by filtration.

-

Wash the precipitate thoroughly with ice-cold water until the filtrate is neutral (pH ≈ 7).[1][8]

-

Dry the product under vacuum overnight to yield this compound.[1][8]

Analytical Applications

A primary application of this compound is in analytical chemistry as a derivatizing agent for carbonyl compounds (aldehydes and ketones).[2][3] The reaction produces stable hydrazone derivatives that can be more easily detected and quantified, often by High-Performance Liquid Chromatography (HPLC).[11][12] This is a classic example of a nucleophilic addition-elimination reaction.[9]

Protocol 2: Derivatization of Carbonyls for HPLC Analysis

Materials:

-

Sample containing carbonyl compounds

-

This compound solution (in a suitable solvent like acetonitrile)

-

Acid catalyst (e.g., a small amount of sulfuric acid)

-

HPLC system with a UV detector

Procedure:

-

Mix the sample with the this compound solution.

-

Add a catalytic amount of acid to facilitate the reaction.

-

Allow the reaction to proceed to completion. The time can vary depending on the specific carbonyl compound.

-

The resulting solution containing the hydrazone derivatives can be directly injected into the HPLC system for analysis.

It is important to note that the resulting hydrazones can exist as E- and Z-stereoisomers, which may complicate chromatographic analysis.[12] Methods to address this include transforming the isomers using acid or UV irradiation.[11]

Biological Significance and Drug Development

While 4-Nitrophenylhydrazine itself is primarily a laboratory reagent, its structural motifs are of interest in medicinal chemistry. Phenylhydrazine derivatives have been explored for a range of biological activities. For instance, 4-nitrophenylhydrazine has been noted to have potential anticancer activity.[1]

Furthermore, more complex derivatives have been synthesized and evaluated for specific therapeutic targets. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have shown promise as selective inhibitors of human monoamine oxidase B (hMAO-B), an important target in the treatment of neurodegenerative disorders like Parkinson's disease.[10]

Related structures, such as 4-nitrodiphenylamine (B16768) derivatives, have been investigated for their potential to modulate critical signaling pathways in cancer cells, including the MAPK/ERK pathway, which is a key regulator of cell proliferation and survival.

References

- 1. This compound | 636-99-7 [chemicalbook.com]

- 2. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 7. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 10. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Nitrophenylhydrazine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-nitrophenylhydrazine (B89600) hydrochloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and presents a comprehensive, standardized experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.

Qualitative Solubility of 4-Nitrophenylhydrazine Hydrochloride

This compound, a valuable reagent in organic synthesis, exhibits solubility in a range of polar solvents. The hydrochloride salt form generally enhances solubility in aqueous and polar organic media compared to its free base counterpart, 4-nitrophenylhydrazine. The available qualitative solubility data is summarized in the table below.

| Solvent | Qualitative Solubility | Source |

| Methanol | Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Water | Soluble | [2][3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile) of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vortex mixer

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilution: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the determined concentration and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for the determination of solubility via the shake-flask method.

Signaling Pathways in Drug Development Context

While this compound is primarily a synthetic reagent, understanding its potential biological interactions is crucial in drug development, especially if it or its derivatives are considered for pharmaceutical applications. Hydrazine derivatives can have various biological activities. For instance, if a derivative of 4-nitrophenylhydrazine were found to be a kinase inhibitor, its mechanism of action would involve interfering with intracellular signaling pathways.

The diagram below illustrates a generic kinase signaling pathway that could be inhibited by such a compound.

Caption: A generic kinase signaling pathway and a potential point of inhibition.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylhydrazine (B89600) hydrochloride is a versatile chemical compound with significant applications in organic synthesis and potential pharmacological activities. While its direct biological mechanism of action is not extensively documented, a comprehensive understanding can be inferred from the well-studied effects of its parent compound, phenylhydrazine (B124118). This guide delineates the probable molecular and cellular mechanisms of 4-nitrophenylhydrazine hydrochloride, focusing on its role as an inducer of oxidative stress, particularly in erythrocytes. Furthermore, this document details its utility as a chemical intermediate in the synthesis of bioactive heterocyclic compounds and discusses its potential as an anticancer agent. This technical guide provides detailed experimental protocols, quantitative data where available, and visual representations of key pathways to support further research and development.

Introduction

This compound, a derivative of phenylhydrazine, is a crystalline solid utilized as a reagent in both analytical chemistry and pharmaceutical research.[1] Its chemical structure, featuring a hydrazine (B178648) group attached to a nitro-substituted phenyl ring, imparts it with unique reactivity. The presence of the electron-withdrawing nitro group significantly influences its chemical properties and is hypothesized to modulate its biological activity compared to unsubstituted phenylhydrazine.[2] This guide will explore the multifaceted mechanism of action of this compound, drawing parallels with phenylhydrazine to elucidate its hematological effects and delving into its applications in synthetic chemistry that are pivotal for drug development.

Inferred Biological Mechanism of Action: Induction of Hemolytic Anemia via Oxidative Stress

The primary biological effect associated with phenylhydrazine and, by extension, 4-nitrophenylhydrazine, is the induction of hemolytic anemia.[3][4] This is not a direct toxic effect on the erythrocyte membrane but rather a consequence of a cascade of oxidative events initiated by the compound. The proposed mechanism is centered around the generation of reactive oxygen species (ROS) within red blood cells.

Generation of Reactive Oxygen Species (ROS)

The reaction of phenylhydrazine with oxyhemoglobin is a critical initiating step.[5] This interaction leads to the autoxidation of phenylhydrazine, a process that generates a number of highly reactive intermediates and byproducts, including the phenyl radical, superoxide (B77818) anion (O₂⁻), and hydrogen peroxide (H₂O₂).[5] The presence of the electron-withdrawing nitro group in 4-nitrophenylhydrazine is expected to enhance its reactivity in such redox reactions.

Oxidative Damage to Hemoglobin

The generated ROS directly attack hemoglobin, the primary protein within erythrocytes. This leads to the oxidation of the ferrous iron (Fe²⁺) in the heme group to its ferric state (Fe³⁺), resulting in the formation of methemoglobin (MetHb) .[3] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia.

Formation of Heinz Bodies

Further oxidation of methemoglobin and the globin chains leads to the denaturation and precipitation of hemoglobin within the erythrocyte. These intracellular inclusions are known as Heinz bodies .[6] The formation of Heinz bodies is a hallmark of oxidative damage to red blood cells.[6]

Lipid Peroxidation and Membrane Damage

Reactive oxygen species also attack the polyunsaturated fatty acids in the erythrocyte membrane, initiating a chain reaction known as lipid peroxidation .[3][7] This process generates cytotoxic aldehydes, such as malondialdehyde (MDA), and compromises the integrity and fluidity of the cell membrane.[8][9]

Depletion of Cellular Antioxidants

The massive oxidative stress induced by 4-nitrophenylhydrazine overwhelms the antioxidant defense systems of the erythrocyte. Key antioxidants, such as reduced glutathione (B108866) (GSH), are depleted as they are consumed in the detoxification of ROS.[10]

Hemolysis

The culmination of these events—hemoglobin denaturation, membrane damage, and depletion of antioxidants—leads to increased membrane fragility and ultimately, the premature destruction of red blood cells, a process known as hemolysis .[11] This can occur both intravascularly and extravascularly, with damaged erythrocytes being cleared by macrophages in the spleen and liver.[12]

Caption: Inferred signaling pathway for this compound-induced hemolytic anemia.

Role in Drug Development and Chemical Synthesis

Beyond its toxicological profile, this compound is a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds that form the core of many pharmaceuticals.[1]

Synthesis of Bioactive Pyrazoles

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[13] this compound serves as a key precursor in the synthesis of substituted pyrazoles. The general reaction involves the condensation of 4-nitrophenylhydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[14][15] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole (B372694) ring.[14] The nitro group can subsequently be modified to introduce further chemical diversity.

Caption: General workflow for the synthesis of pyrazoles using this compound.

Potential Anticancer Activity

There is emerging evidence suggesting that some hydrazine derivatives possess anticancer activity.[1][2] While the specific mechanism for 4-nitrophenylhydrazine is not fully elucidated, it is hypothesized to involve the induction of oxidative stress and DNA damage in cancer cells.[16] The generation of organic free radicals from hydrazine derivatives has been shown to cause DNA strand scission.[16] Further research is warranted to explore this potential therapeutic application.

Quantitative Data

Quantitative data for the biological effects of this compound are scarce. The following table summarizes relevant data for the parent compound, phenylhydrazine, which can serve as a reference for experimental design.

| Parameter | Species/System | Concentration/Dose | Observed Effect | Reference |

| Hematotoxicity Induction | Sprague-Dawley Rats | 8 mg/kg body weight (7 days) | Significant reduction in Hemoglobin, RBC count, and Hematocrit. | [17] |

| In vitro Hemolysis | Human Erythrocytes | >10% lysis is considered hemolytic. | General guidance for in vitro hemolysis assays. | [18] |

| Lipid Peroxidation | Human Erythrocytes | Varies with pro-oxidant | Measured as nmol of MDA per mL of blood. | [19] |

| Methemoglobin Formation | Human Blood | Variable NaNO₂ concentration | Linear increase in MetHb with increasing oxidant concentration. | [20] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of the mechanism of action of this compound, adapted from studies using phenylhydrazine and other hemolytic agents.

In Vitro Hemolysis Assay

This protocol is used to determine the hemolytic potential of a compound on red blood cells.

-

Preparation of Erythrocyte Suspension:

-

Collect whole blood from a healthy donor in tubes containing an anticoagulant (e.g., K2EDTA).

-

Centrifuge the blood to separate plasma and buffy coat.

-

Wash the red blood cell (RBC) pellet three times with phosphate-buffered saline (PBS).

-

Resuspend the washed RBCs in PBS to a final concentration of 0.5% (v/v).[21]

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in PBS.

-

In a 96-well plate, add 75 µL of the RBC suspension to 75 µL of each compound dilution.

-

Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100).[21]

-

Incubate the plate at 37°C for 1 hour.[22]

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to the released hemoglobin.[21][22]

-

-

Data Analysis:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100[23]

-

Caption: Workflow for the in vitro hemolysis assay.

Lipid Peroxidation (MDA) Assay

This assay quantifies the level of malondialdehyde (MDA), a marker of lipid peroxidation.

-

Sample Preparation:

-

Thiobarbituric Acid Reactive Substances (TBARS) Reaction:

-

Quantification:

Methemoglobin Determination

This protocol measures the percentage of methemoglobin in a blood sample.

-

Hemolysate Preparation:

-

Lyse a blood sample treated with this compound by diluting it in a phosphate (B84403) buffer (pH 6.8-7.0) containing a non-ionic detergent.[25][26]

-

-

Spectrophotometric Measurement:

-

Calculation:

Conclusion

The mechanism of action of this compound is multifaceted. Its primary biological effect is inferred to be the induction of hemolytic anemia through a cascade of oxidative stress in erythrocytes, a mechanism well-documented for its parent compound, phenylhydrazine. This process involves the generation of reactive oxygen species, leading to hemoglobin oxidation, Heinz body formation, lipid peroxidation, and ultimately, red blood cell lysis. In the context of drug development, this compound is a valuable synthetic intermediate for the creation of bioactive pyrazoles and other heterocyclic compounds. Its potential as an anticancer agent, likely mediated through oxidative stress and DNA damage, represents a promising avenue for future research. The experimental protocols and data presented in this guide provide a solid foundation for scientists and researchers to further investigate and harness the properties of this versatile molecule. Further direct studies on this compound are necessary to confirm these inferred mechanisms and to fully characterize its pharmacological and toxicological profile.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats [PeerJ] [peerj.com]

- 5. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidative damage by phenylhydrazine diminishes erythrocyte anion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC profiling and studies on <i>Copaifera salikounda</i> methanol leaf extract on phenylhydrazine-induced hematotoxicity and oxidative stress in rats - Arabian Journal of Chemistry [arabjchem.org]

- 8. Evaluation of lipid peroxidation in red blood cells by monitoring the uptake of sucrose and phenol red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. abap.co.in [abap.co.in]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Hydrazine-mediated DNA damage: role of hemoprotein, electron transport, and organic free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Simple Quantitative Bedside Test to Determine Methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. static.igem.org [static.igem.org]

- 22. haemoscan.com [haemoscan.com]

- 23. thno.org [thno.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. SPECTROMETRIC MEASUREMENT OF METHEMOGLOBIN WITHOUT INTERFERENCE OF CHEMICAL OR ENZYMATIC REAGENTS – AC&T [ciencianews.com.br]

- 26. Method of stabilizing blood for the determination of methemoglobin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Determination of methemoglobin and hemoglobin levels in small volume samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Discovery of 4-Nitrophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylhydrazine (B89600) hydrochloride is a pivotal reagent in organic synthesis and a cornerstone for the development of a diverse array of heterocyclic compounds with significant pharmacological activities. Its discovery and the subsequent exploration of its reactivity have paved the way for advancements in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, historical context, and applications of 4-nitrophenylhydrazine hydrochloride, with a focus on its role in the generation of bioactive hydrazone derivatives.

The history of 4-nitrophenylhydrazine is intrinsically linked to the pioneering work of Hermann Emil Fischer. In 1875, Fischer first reported the synthesis of phenylhydrazine (B124118), the parent compound of the phenylhydrazine class. This discovery was monumental, as it introduced a new class of reagents for the characterization of carbonyl compounds through the formation of hydrazones. A few years later, in 1883, Fischer developed the Fischer indole (B1671886) synthesis, a versatile method for synthesizing indoles from phenylhydrazines and carbonyl compounds, further cementing the importance of this class of molecules in organic chemistry.[1][2] While the exact date of the first synthesis of 4-nitrophenylhydrazine is not definitively documented, its preparation has been a subject of chemical exploration for many years, with traditional methods involving the diazotization of p-nitroaniline followed by reduction.[3]

The introduction of the nitro group at the para position of the phenyl ring significantly influences the reactivity of the hydrazine (B178648) moiety, making 4-nitrophenylhydrazine a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1][3] This guide will delve into the detailed experimental protocols for its synthesis, present key quantitative data, and explore the biological significance of its derivatives, particularly in the context of signaling pathways relevant to drug development.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound begins with the diazotization of 4-nitroaniline (B120555), followed by the reduction of the resulting diazonium salt.[1][3] Variations in the reducing agent and reaction conditions can influence the yield and purity of the final product.

Below is a summary of quantitative data from representative synthesis protocols:

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |

| 4-Nitroaniline | 1. NaNO2, HCl 2. SnCl2, HCl | 0°C | 39% | Not Specified | [2] |

| 4-Nitroaniline | 1. NaNO2, HCl 2. Na2SO3, HCl | Not Specified | 70-80% | 156-157 | [4] |

| p-Chloronitrobenzene | Hydrazine hydrate, Catalyst, HCl | 40-60°C | 80-85% | 204-205 | [5] |

| Aminophenyl sulfonamide | 1. NaNO2, HCl 2. Sodium metabisulfite | 10-35°C | Not Specified | Not Specified | [6] |

Experimental Protocols

Protocol 1: Synthesis from 4-Nitroaniline using Stannous Chloride[2]

-

Diazotization:

-

Dissolve 1.47 g (10.6 mmol) of 4-nitroaniline in 2 mL of concentrated hydrochloric acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 717 mg (10.4 mmol) of sodium nitrite (B80452) in 4 mL of water dropwise while maintaining the temperature at 0°C.

-

Stir the mixture for 1 hour in the ice bath.

-

-

Reduction:

-

Prepare a pre-cooled solution of 4.7 g (20.8 mmol) of stannous chloride in 2 mL of concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the diazonium salt mixture.

-

Continue stirring at 0°C for 2 hours.

-

-

Isolation and Purification:

-

Collect the resulting yellow-orange precipitate by filtration.

-

Wash the precipitate with ice-cold water until the filtrate is neutral (pH ≈ 7).

-

Dry the product under vacuum overnight to yield this compound.

-

Protocol 2: Synthesis from 4-Nitroaniline using Sodium Sulfite[4]

-

Diazotization:

-

Diazotize 34.5 g (0.25 mole) of p-nitroaniline according to standard procedures.

-

Cool the diazonium solution in an ice-salt bath and slowly add sodium carbonate until the solution is slightly acidic to Congo red.

-

-

Reduction:

-

Pour the clear, light yellow filtrate into a cooled solution of 155 g (0.55 mole) of sodium bisulfite and 21 ml (0.25 mole) of sodium hydroxide (B78521) solution.

-

Add 120 g of potassium chloride to precipitate the potassium salt of nitrophenylhydrazinedisulfonic acid.

-

-

Hydrolysis and Isolation:

-

Treat the resulting paste with 140 ml of concentrated hydrochloric acid and let it stand for 4 hours.

-

Warm the mixture on a water bath until a coarsely crystalline, light red suspension of p-nitrophenylhydrazine hydrochloride is formed.

-

Filter the product and wash with a cold mixture of equal volumes of concentrated hydrochloric acid and water.

-

Dissolve the filter cake in lukewarm water, neutralize most of the acid with ammonia, and precipitate the free base with sodium acetate.

-

The free base can be converted back to the hydrochloride salt if desired.

-

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C6H8ClN3O2 | [2] |

| Molecular Weight | 189.6 g/mol | [2] |

| Appearance | Yellow to orange crystalline solid | [7] |

| ¹H NMR (DMSO-d6, δ ppm) | 8.41 (s, 1H), 7.98 (d, J=9.29 Hz, 2H), 6.78 (d, J=8.78 Hz, 2H), 4.49 (s, 2H) | [2] |

Mandatory Visualizations

Synthesis of this compound

Caption: Chemical synthesis of this compound.

General Mechanism of Hydrazone Formation

Caption: General mechanism of 4-nitrophenylhydrazone formation.

Plausible Signaling Pathway for Anticancer Activity

References

- 1. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 4. prepchem.com [prepchem.com]

- 5. CN100999483B - Preparation process of p-nitro phenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 6. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 7. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Spectroscopic data (NMR, IR, UV-Vis) of 4-nitrophenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-nitrophenylhydrazine (B89600) hydrochloride, a key reagent in analytical chemistry and organic synthesis. The document summarizes available spectroscopic data (NMR, IR, UV-Vis), outlines experimental protocols for its synthesis and common applications, and presents logical workflows for its use.

Spectroscopic Data Analysis

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 4-nitrophenylhydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.41 | Singlet | 1H | - | NH |

| 7.98 | Doublet | 2H | 9.29 | Ar-H ortho to NO₂ |

| 6.78 | Doublet | 2H | 8.78 | Ar-H ortho to NHNH₃⁺ |

| 4.49 | Singlet | 2H | - | NH₂ |

Solvent: DMSO-d₆

¹³C NMR Data

Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. While specific experimental data for this compound was not found in the search results, the expected chemical shift ranges can be predicted based on the functional groups present.

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-NHNH₃⁺ |

| ~138 - 142 | C-NO₂ |

| ~125 - 130 | Ar-C ortho to NO₂ |

| ~110 - 115 | Ar-C ortho to NHNH₃⁺ |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within the molecule by measuring the absorption of infrared radiation. Spectra are often obtained using a KBr-pellet or mineral oil mull technique[1].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (hydrazine group) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1600 - 1585 | Medium | Aromatic C=C stretching |

| ~1550 - 1475 | Strong | Asymmetric N-O stretching (nitro group) |

| ~1360 - 1290 | Strong | Symmetric N-O stretching (nitro group) |

| ~860 - 800 | Strong | C-H out-of-plane bending (para-substituted ring) |

Note: Specific peak assignments from experimental data were not available in the search results. The values presented are typical ranges for the assigned functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is typically recorded in a solvent such as methanol[2].

| λmax (nm) | Solvent |

| Data Not Available | Methanol (B129727) |

Note: The specific wavelength of maximum absorbance (λmax) for this compound in methanol was not found in the provided search results.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its common application in carbonyl derivatization are provided below.

Synthesis of this compound from 4-Nitroaniline (B120555)

This protocol describes a common method for the synthesis of the title compound.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Ice

-

Water

Procedure:

-

Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated HCl (2 mL) and cool the solution to 0 °C in an ice bath.

-

Prepare a solution of sodium nitrite (717 mg, 10.4 mmol) in ice-cooled water (4 mL).

-

Add the sodium nitrite solution dropwise to the 4-nitroaniline solution while maintaining the temperature at 0 °C and stir for 1 hour to form the diazonium salt.

-

Prepare a separate ice-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated HCl (2 mL).

-

Slowly add the stannous chloride solution to the diazonium salt mixture.

-

Continue stirring the reaction mixture at 0 °C for 2 hours. A yellow-orange precipitate will form.

-

Collect the precipitate by filtration and wash thoroughly with ice-cold water until the filtrate is pH neutral.

-

Dry the precipitate overnight under vacuum to yield this compound[3].

Derivatization of Carbonyl Compounds for HPLC-UV Analysis

This compound is a derivatizing agent used to tag carbonyl compounds (aldehydes and ketones), allowing for their detection and quantification by HPLC with a UV detector.

Materials:

-

Sample containing carbonyl compound(s)

-

This compound

-

Acetonitrile

-

Water

-

Acid catalyst (e.g., HCl)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Dissolve the sample containing the carbonyl compound in a suitable solvent, such as an acetonitrile-water mixture.

-

Reagent Preparation: Prepare a solution of this compound in the same solvent system.

-

Derivatization Reaction: Mix the sample solution with the derivatizing reagent solution. A small amount of acid catalyst may be added.

-

Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete reaction, forming the corresponding hydrazone derivative.

-

HPLC Analysis: After cooling, inject an aliquot of the reaction mixture directly into the HPLC system.

-

Detection: Monitor the eluent at the specific λmax of the resulting hydrazone derivative (e.g., around 397 nm for some derivatives) to quantify the original carbonyl compound.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.

Synthesis Workflow

Caption: Synthesis of 4-Nitrophenylhydrazine HCl

Carbonyl Derivatization Workflow

Caption: Carbonyl Derivatization Workflow

References

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 4-Nitrophenylhydrazine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for 4-Nitrophenylhydrazine hydrochloride (CAS No. 636-99-7). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research and development activities.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various laboratory and manufacturing processes.[1] Its physical and chemical properties are summarized below.

| Property | Data | Source(s) |

| Molecular Formula | C₆H₇N₃O₂·HCl | [2][3] |

| Molecular Weight | 189.60 g/mol | [2][3][4] |

| Appearance | Solid. Orange-red leaflet or needles when wetted with water. | [2][5][6] |

| Melting Point | ~205 - 212 °C / 401 °F | [2][5] |

| Solubility | Soluble in water. | [2] |

| Stability | Stable under normal temperatures and pressures. | [2][5] |

Hazard Identification and Toxicology

This substance is classified as hazardous. The toxicological properties have not been fully investigated, and it should be handled with caution.[5][7]

GHS Classification

The Globally Harmonized System (GHS) classifications for this chemical indicate multiple hazards.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Flammable Solids | H228: Flammable solid | Danger |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | Warning |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

| Skin Sensitization | H317: May cause an allergic skin reaction | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

| STOT - Single Exposure | H335: May cause respiratory irritation | Warning |

Summary of Toxicological Effects

-

Inhalation : May cause respiratory tract irritation.[1][5][7] Vapors may lead to dizziness or suffocation.[8]

-

Skin Contact : Harmful if it comes into contact with skin, causing skin irritation.[1][4] It may also cause an allergic skin reaction.[1][4]

-

Eye Contact : Causes serious eye irritation, potentially leading to chemical conjunctivitis and corneal damage.[1][8]

-

Ingestion : Harmful if swallowed and may result in digestive tract disturbances.[1][5][7]

-

Chronic Effects : No chronic effects have been documented.[7]

Handling and Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure and risk. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

-

Ventilation : Always use this chemical in a well-ventilated area.[5][7] Use appropriate exhaust ventilation, such as a chemical fume hood, at places where dust may be formed to keep airborne concentrations low.[9]

-

Ignition Sources : Keep the substance away from heat, sparks, open flames, and other ignition sources.[1][9][10] Use spark-proof tools and explosion-proof equipment.[8]

-

Electrostatic Charge : Implement measures to prevent the buildup of electrostatic charge, including proper grounding and bonding of containers during material transfer.[1][8][9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][5][7]

-

Skin Protection : Wear appropriate protective gloves to prevent skin exposure.[5][7] Gloves must be inspected before use and disposed of properly after.[9] Wear protective clothing to prevent skin contact.[2][5][7]

-

Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[5][8]

General Hygiene Practices

-

Wash hands thoroughly after handling the material and before breaks, eating, drinking, or smoking.[1][5][7][10]

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[5][7][10]

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous situations.

Storage Conditions

-

Keep containers in a cool, dry, and well-ventilated area.[2][5][7][10]

-

The storage area should be fireproof.[1]

-

Protect containers from physical damage and check them regularly for leaks.[10]

Incompatible Materials

-

Strong Oxidizing Agents : Avoid storage near strong oxidizing agents.[2][5]

-

Heat and Ignition Sources : Store away from heat, sparks, and open flames.[1]

-

Other Incompatibilities : The un-wetted form can be a powerful explosive and may react severely with alkali metals, various metal oxides, and chromates.[6]

Emergency and First Aid Procedures

Immediate and appropriate action is required in the event of an exposure or accident. Seek medical aid immediately for all exposure routes.[5][7]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[5][7] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid.[5][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5][7] |

Note to Physician : Treat symptomatically and supportively.[7]

Accidental Release and Fire-Fighting Measures

Accidental Release Measures

-

Personnel : Evacuate unnecessary personnel from the area.[1] Ensure adequate ventilation.[9]

-

Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[9]

-

Cleanup : Remove all sources of ignition.[1][10] Clean up spills immediately using appropriate PPE.[5][7] Sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[5][7] Avoid generating dusty conditions.[5][7]

-

Equipment : Use non-sparking tools for cleanup.[10]

Fire-Fighting Measures

-

Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][5][7][9] Do not use a heavy water stream.[1]

-

Hazards : As a flammable solid, it may burn fiercely.[10] During a fire, irritating and highly toxic gases, such as nitrogen oxides, may be generated through thermal decomposition.[5][7] Containers may explode when heated.[10]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved (or equivalent), and full protective gear.[5][7]

Workflow and Logical Relationships

The following diagram illustrates the standard lifecycle and safe handling workflow for a hazardous chemical like this compound within a laboratory setting.

Caption: Safe Handling Workflow for Hazardous Laboratory Chemicals.

References

- 1. lobachemie.com [lobachemie.com]

- 2. fishersci.com [fishersci.com]

- 3. CAS # 636-99-7, this compound - chemBlink [ww.chemblink.com]

- 4. This compound | C6H8ClN3O2 | CID 5463401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (636-99-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

The Nitro Group's Commanding Influence on the Reactivity of 4-Nitrophenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the nitro group in modulating the chemical reactivity of 4-nitrophenylhydrazine (B89600). The introduction of this potent electron-withdrawing group at the para-position of the phenyl ring dramatically alters the electronic landscape of the entire molecule, with profound implications for its utility as a versatile reagent in organic synthesis. This document provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols for key reactions, and graphical representations of reaction mechanisms and workflows.

The Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) is a quintessential electron-withdrawing group, exerting its influence through a combination of a strong negative inductive effect (-I) and a powerful negative resonance effect (-M). This dual-mode electron withdrawal significantly reduces the electron density across the aromatic ring and, crucially, on the adjacent hydrazine (B178648) moiety.[1][2]

The consequence of this electron-deficient state is a marked decrease in the nucleophilicity of the terminal amino group (-NH₂) of the hydrazine, as the lone pair of electrons on the adjacent nitrogen is delocalized into the aromatic system.[3] This reduced nucleophilicity is a central theme in understanding the reactivity of 4-nitrophenylhydrazine, rendering it less reactive in certain reactions compared to its unsubstituted counterpart, phenylhydrazine (B124118), but also enabling unique chemical transformations and influencing reaction outcomes.

dot

Caption: Electronic influence of the nitro group in 4-nitrophenylhydrazine.

Quantitative Data and Physicochemical Properties

The electronic influence of the nitro group is quantitatively reflected in the physicochemical properties of 4-nitrophenylhydrazine when compared to phenylhydrazine.

Table 1: Comparison of Physicochemical Properties

| Property | 4-Nitrophenylhydrazine | Phenylhydrazine | Reference(s) |

| Molecular Weight ( g/mol ) | 153.14 | 108.14 | [4][5] |

| Melting Point (°C) | 156 (dec.) | 19.5 | [6][7] |

| pKa (Predicted/Experimental) | 3.81 (Predicted) | ~5.21 / 8.79 | [6][8][9] |

| Appearance | Orange-red leaflets or needles | Colorless to pale yellow liquid/solid | [4][7] |

The most telling quantitative datum is the pKa. The predicted pKa of 4-nitrophenylhydrazine is significantly lower than that of phenylhydrazine, indicating that it is a weaker base.[6] This is a direct consequence of the nitro group's electron-withdrawing nature, which destabilizes the positive charge on the protonated form (the phenylhydrazinium ion) by pulling electron density away from it.

Table 2: Spectroscopic Data Comparison

| Spectroscopic Data | 4-Nitrophenylhydrazine | Phenylhydrazine | Reference(s) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.41 (s, 1H, -NH), ~8.01 (d, 2H, Ar-H ortho to NO₂), ~6.81 (d, 2H, Ar-H ortho to NHNH₂), ~4.51 (s, 2H, -NH₂) | ~8.13 (m, 2H, Ar-H), ~6.88 (m, 2H, Ar-H) | [10][11] |

| IR (KBr, cm⁻¹) | ~3333 (N-H stretch) | Not specified in snippets | [12] |

| UV-Vis (λmax) | Spectra available | Spectra available | [13] |

The ¹H NMR spectrum of 4-nitrophenylhydrazine clearly shows the deshielding effect of the nitro group, with the aromatic protons ortho to it appearing at a significantly downfield chemical shift (~8.01 ppm) compared to the aromatic protons of unsubstituted phenylhydrazine.[10][11][14]

Impact on Key Chemical Reactions

The altered electronic properties of 4-nitrophenylhydrazine dictate its behavior in a variety of important organic reactions.

Derivatization of Carbonyl Compounds: Hydrazone Formation

4-Nitrophenylhydrazine readily reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to form stable, crystalline 4-nitrophenylhydrazones.[15][16] These derivatives are often brightly colored and have sharp melting points, making them useful for the characterization and identification of carbonyl compounds.[15]

The reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon, followed by dehydration.[12] While the reaction is robust, the reduced nucleophilicity of 4-nitrophenylhydrazine compared to phenylhydrazine means that the reaction rate is generally slower under identical conditions.[3] Acid catalysis is typically employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the less nucleophilic hydrazine.

dot

References

- 1. 4-Nitrophenylhydrazine hydrochloride [webbook.nist.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. 4-Nitrophenylhydrazine(100-16-3) IR Spectrum [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound Phenylhydrazine (FDB005892) - FooDB [foodb.ca]

- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 4-Nitrophenylhydrazine(100-16-3) 1H NMR [m.chemicalbook.com]

- 11. hmdb.ca [hmdb.ca]

- 12. 4-Nitrophenylhydrazine | 100-16-3 | Benchchem [benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 16. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactions of 4-Nitrophenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylhydrazine (B89600) hydrochloride is a versatile reagent in organic synthesis, widely recognized for its role in the characterization of carbonyl compounds and as a precursor in the synthesis of various heterocyclic compounds, notably indoles through the Fischer indole (B1671886) synthesis. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences its reactivity, making the theoretical and practical exploration of its reaction mechanisms a subject of considerable interest in synthetic and medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical studies on the reactions of 4-nitrophenylhydrazine hydrochloride, supported by experimental protocols and quantitative data.

Core Concepts: Reactivity and Mechanism

The primary reaction of 4-nitrophenylhydrazine involves the nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) group to the electrophilic carbonyl carbon of aldehydes and ketones. This is followed by an elimination step, resulting in the formation of a stable 4-nitrophenylhydrazone. This reaction is a classic example of a condensation reaction.

Theoretical Framework

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of 4-nitrophenylhydrazine. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the nucleophilic and electrophilic centers of the molecule. The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety contributes significantly to the HOMO, marking it as the primary site for nucleophilic attack. The electron-withdrawing nature of the nitro group modulates the electron density across the phenyl ring and the hydrazine group, affecting the nucleophilicity of the attacking nitrogen.

Key Reactions and Mechanistic Insights

Hydrazone Formation

The reaction of 4-nitrophenylhydrazine with aldehydes and ketones to form 4-nitrophenylhydrazones is a cornerstone of its utility.

Reaction Scheme:

R(R')C=O + H₂NNHC₆H₄NO₂ → R(R')C=NNHC₆H₄NO₂ + H₂O

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The initial step is the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. This is often the rate-determining step and can be acid-catalyzed. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the weakly nucleophilic hydrazine. The subsequent elimination of a water molecule from the intermediate carbinolamine yields the final hydrazone product.

Fischer Indole Synthesis

A significant application of 4-nitrophenylhydrazine is in the Fischer indole synthesis, which allows for the preparation of nitro-substituted indoles. This reaction involves the acid-catalyzed rearrangement of the initially formed 4-nitrophenylhydrazone.

Reaction Scheme:

R-CH₂-C(=NNHC₆H₄NO₂)-R' + H⁺ → Indole derivative + NH₃

Mechanism: The mechanism of the Fischer indole synthesis is complex and involves a[1][1]-sigmatropic rearrangement of the protonated enehydrazine tautomer of the hydrazone. The electron-withdrawing nitro group can make the hydrazine less reactive in this synthesis, often requiring specific acidic conditions, such as a mixture of acetic acid and hydrochloric acid, to proceed efficiently.

Quantitative Data

The following table summarizes key quantitative data related to this compound and its reactions.

| Property/Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₆H₈ClN₃O₂ | [2] |

| Molecular Weight | 189.60 g/mol | [2] |

| Melting Point | ~201 °C (decomposes) | |

| Spectroscopic Data (¹H NMR) | ||

| δ (ppm) in DMSO-d₆ | 10.9 (s, 1H, NH), 8.8 (s, 1H, NH), 8.1 (d, 2H, Ar-H), 7.0 (d, 2H, Ar-H) | |

| Reaction Kinetics | ||

| General Rate Law (Hydrazone Formation) | Rate = k[4-NPH][Carbonyl][H⁺] | |

| Effect of Substituents | Electron-withdrawing groups on the carbonyl compound increase the reaction rate. |

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (B80452)

-

Stannous Chloride (SnCl₂)

-

Ice

Procedure:

-

Dissolve p-nitroaniline in concentrated hydrochloric acid and cool the solution to 0 °C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite to the cooled solution while maintaining the temperature at 0 °C to form the diazonium salt.

-

In a separate beaker, prepare a cold solution of stannous chloride in concentrated hydrochloric acid.

-

Slowly add the stannous chloride solution to the diazonium salt solution. A precipitate of this compound will form.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Kinetic Analysis of 4-Nitrophenylhydrazone Formation via UV-Vis Spectroscopy

Materials:

-

This compound solution of known concentration

-

Aldehyde or ketone solution of known concentration

-

Buffer solutions of various pH

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a series of solutions with varying concentrations of the carbonyl compound and 4-nitrophenylhydrazine in a suitable buffer.

-

Initiate the reaction by mixing the reactants in a cuvette.

-

Immediately place the cuvette in the spectrophotometer and record the absorbance at the λ_max of the 4-nitrophenylhydrazone product over time.

-

The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.

-

By systematically varying the concentrations of the reactants and the pH, the rate law and the rate constant (k) for the reaction can be determined.

Visualizing Reaction Pathways and Workflows

Fischer Indole Synthesis Mechanism

The following diagram illustrates the key steps in the Fischer indole synthesis starting from 4-nitrophenylhydrazine and a ketone.

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Workflow for Kinetic Analysis

The following diagram outlines the experimental workflow for studying the kinetics of 4-nitrophenylhydrazone formation.

Caption: Workflow for kinetic analysis of hydrazone formation.

Applications in Drug Development

Derivatives of 4-nitrophenylhydrazine, particularly those resulting from the Fischer indole synthesis, are of significant interest in drug discovery. The indole scaffold is a common feature in many biologically active molecules. For instance, some indole derivatives have shown potential as anticancer agents. While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives are being investigated for their potential to modulate various cellular processes. Research has explored phenylhydrazine (B124118) derivatives as potential anticancer agents, with some compounds showing activity against cell lines like HepG2 (Liver cancer) and MCF-7 (Breast cancer).[1][3]

Conclusion

Theoretical studies, primarily employing DFT, have been instrumental in elucidating the electronic properties and reactivity of this compound. These computational insights, coupled with experimental data, provide a comprehensive understanding of its reaction mechanisms, particularly in hydrazone formation and the Fischer indole synthesis. The ability to predict reaction pathways and understand the influence of substituents is crucial for the rational design of novel synthetic routes and the development of new therapeutic agents based on the 4-nitrophenylhydrazine scaffold. Further research focusing on detailed kinetic and thermodynamic profiling of its key reactions will continue to be a valuable endeavor for both academic and industrial researchers.

References

The Enduring Legacy of 4-Nitrophenylhydrazine in Chemical Analysis and Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Historically, 4-nitrophenylhydrazine (B89600) has served as a cornerstone reagent in the chemist's toolkit, playing a pivotal role in the identification of carbonyl compounds and as a versatile building block in organic synthesis. Its reactivity, largely dictated by the nucleophilic hydrazine (B178648) moiety and the electron-withdrawing nitro group, has enabled the development of robust analytical methods and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the historical applications of 4-nitrophenylhydrazine, complete with detailed experimental protocols, quantitative data, and workflow visualizations to empower today's researchers.

Characterization of Carbonyl Compounds: The Hydrazone Derivative Approach

One of the earliest and most significant applications of 4-nitrophenylhydrazine was in the qualitative analysis of aldehydes and ketones. The reaction between 4-nitrophenylhydrazine and a carbonyl compound yields a stable, crystalline 4-nitrophenylhydrazone derivative. These derivatives exhibit sharp, characteristic melting points, which historically served as a reliable method for identifying unknown carbonyl compounds.[1] The vibrant colors of these derivatives, typically ranging from yellow to deep red, also provided a preliminary indication of the carbonyl's structure, with aromatic and conjugated systems often producing more intensely colored products.

While modern spectroscopic techniques have largely superseded this method for routine identification, the derivatization principle remains a valuable tool in certain analytical contexts and serves as a classic example of chemical analysis through synthesis. The analogous 2,4-dinitrophenylhydrazine (B122626) is also widely used for this purpose and provides a rich dataset of melting points for comparison.

Quantitative Data: Melting Points of Nitrophenylhydrazone Derivatives

The melting point of the hydrazone derivative is a key piece of data for identification. Below is a table of representative melting points for 2,4-dinitrophenylhydrazone derivatives of common aldehydes and ketones, which are analogous to the derivatives formed from 4-nitrophenylhydrazine.

| Carbonyl Compound | 2,4-Dinitrophenylhydrazone Melting Point (°C) |

| Formaldehyde | 166 |

| Acetaldehyde | 168 |

| Propanal | 155 |

| Butanal | 123 |

| Benzaldehyde | 237 |

| Acetone | 126 |

| Propanone | 143 |

| Butanone | 115 |

| Cyclohexanone | 162 |

Note: This data is for 2,4-dinitrophenylhydrazone derivatives and serves as a representative example of the utility of nitrophenylhydrazones in the characterization of carbonyl compounds.

Experimental Protocol: Preparation of a 4-Nitrophenylhydrazone Derivative

This protocol outlines the general procedure for the derivatization of a carbonyl compound with 4-nitrophenylhydrazine.

Materials:

-

4-Nitrophenylhydrazine

-

Ethanol (95%)

-

Concentrated Sulfuric Acid (Catalyst)

-

Unknown carbonyl compound

-

Beakers, stirring rod, hot plate, ice bath, filtration apparatus

Procedure:

-

Preparation of the Reagent: Prepare a saturated solution of 4-nitrophenylhydrazine in ethanol. To this, cautiously add a few drops of concentrated sulfuric acid to act as a catalyst.

-

Reaction: To a small amount of the carbonyl compound (a few drops of a liquid or a small amount of dissolved solid) in a test tube, add an excess of the prepared 4-nitrophenylhydrazine reagent.

-

Precipitation: Agitate the mixture. The formation of a yellow, orange, or red precipitate indicates the presence of a carbonyl group. The reaction may be gently warmed on a water bath to facilitate completion.

-

Isolation and Purification: Cool the reaction mixture in an ice bath to ensure complete precipitation. Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol.

-

Characterization: Dry the purified crystals and determine their melting point. Compare the obtained melting point with literature values to identify the original carbonyl compound.

Logical Workflow for Carbonyl Identification

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Aldehydes and Ketones with 4-Nitrophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of aldehydes and ketones using 4-nitrophenylhydrazine (B89600) hydrochloride. This process facilitates the analysis of carbonyl compounds by converting them into stable, chromophoric 4-nitrophenylhydrazone derivatives, which are readily quantifiable by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. While the protocols are based on the widely documented methods for the analogous reagent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), they serve as a robust starting point for method development with 4-nitrophenylhydrazine hydrochloride.

Introduction